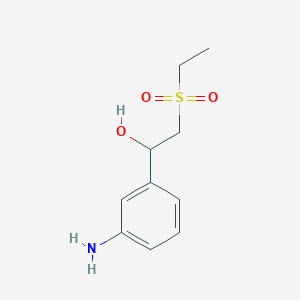

1-(3-Aminophenyl)-2-(ethylsulfonyl)ethanol

CAS No.:

Cat. No.: VC17460996

Molecular Formula: C10H15NO3S

Molecular Weight: 229.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H15NO3S |

|---|---|

| Molecular Weight | 229.30 g/mol |

| IUPAC Name | 1-(3-aminophenyl)-2-ethylsulfonylethanol |

| Standard InChI | InChI=1S/C10H15NO3S/c1-2-15(13,14)7-10(12)8-4-3-5-9(11)6-8/h3-6,10,12H,2,7,11H2,1H3 |

| Standard InChI Key | GLPDKOHHMOYOEL-UHFFFAOYSA-N |

| Canonical SMILES | CCS(=O)(=O)CC(C1=CC(=CC=C1)N)O |

Introduction

1-(3-Aminophenyl)-2-(ethylsulfonyl)ethanol, also known as Ethanol, 2-[(3-aminophenyl)sulfonyl]-, is an organic compound with the molecular formula C8H11NO3S and a molecular weight of 201.246 g/mol. It is identified by the CAS number 5246-57-1 and has several synonyms, including 2-[(3-Aminophenyl)sulfonyl]ethanol and m-beta-Hydroxyethylsulfonylaniline .

Chemical Characteristics

1-(3-Aminophenyl)-2-(ethylsulfonyl)ethanol exhibits the following chemical properties:

-

Hydrophilicity: The hydroxyl group (-OH) and sulfonyl group (-SO2-) contribute to its polar nature.

-

Reactivity: The amino group (-NH2) on the aromatic ring makes it reactive toward electrophilic substitution reactions, while the sulfonyl group enhances its stability.

Applications

The compound's unique structure makes it a candidate for various applications in:

-

Pharmaceutical Research: Its functional groups suggest potential use in drug development, particularly for compounds requiring both hydrophilic and aromatic properties.

-

Chemical Synthesis: It can serve as an intermediate in synthesizing other sulfonated or aminated compounds.

Toxicology and Safety

While specific toxicological data for this compound is currently unavailable, similar sulfonated aromatic compounds are often evaluated for:

-

Acute toxicity through LD50 studies.

-

Potential as irritants due to their functional groups.

Research Gaps

Although basic chemical properties are documented, there is a lack of detailed research on:

-

Biological activity and pharmacokinetics.

-

Environmental impact and biodegradability.

-

Specific industrial applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume